

Solubility Profile of 2-(4-Chlorophenoxy)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Chlorophenoxy)propionic acid**

Cat. No.: **B181025**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **2-(4-Chlorophenoxy)propionic acid** (4-CPP), a compound of interest in agricultural and pharmaceutical research. Understanding the solubility of this molecule in various solvents is critical for its formulation, delivery, and environmental fate analysis. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for **2-(4-Chlorophenoxy)propionic acid** in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data for structurally similar compounds, such as the isomer 2-(3-Chlorophenoxy)propionic acid and the related herbicide Mecoprop, provide valuable insights into its likely solubility characteristics. The available data for 4-CPP and its analogs are summarized below.

Table 1: Solubility of **2-(4-Chlorophenoxy)propionic Acid** and Structurally Related Compounds in Various Solvents

Compound	Solvent	Temperature (°C)	Solubility
2-(4-Chlorophenoxy)propionic acid	Water	25	1.475 g/L[1]
2-(3-Chlorophenoxy)propionic acid	Water	22	1,200 mg/L[2]
Acetone	22	790.9 g/L[2]	
Dimethyl sulfoxide	22	268.5 g/L[2]	
Ethanol	22	710.8 g/L[2]	
Methanol	22	716.5 g/L[2]	
iso-Octanol	22	247.3 g/L[2]	
Benzene	24	24.2 g/L[2]	
Chlorobenzene	24	17.1 g/L[2]	
Toluene	24	17.6 g/L[2]	
Diethylene glycol	24.5	390.6 g/L[2]	
Dimethyl formamide	24.5	2,354.5 g/L[2]	
Dioxane	24.5	789.2 g/L[2]	
Mecoprop	Water	20	900 mg/L
Acetone	20	> 1000 g/kg[3]	
Diethyl ether	20	> 1000 g/kg[3]	
Ethanol	20	> 1000 g/kg[3]	
Ethyl acetate	20	825 g/kg[3]	
Chloroform	20	339 g/kg[3]	

Note: The solubility of **2-(4-Chlorophenoxy)propionic acid** is expected to be qualitatively similar to its 3-chloro isomer, exhibiting good solubility in polar organic solvents such as alcohols, ketones, and ethers, and lower solubility in non-polar and aqueous media.

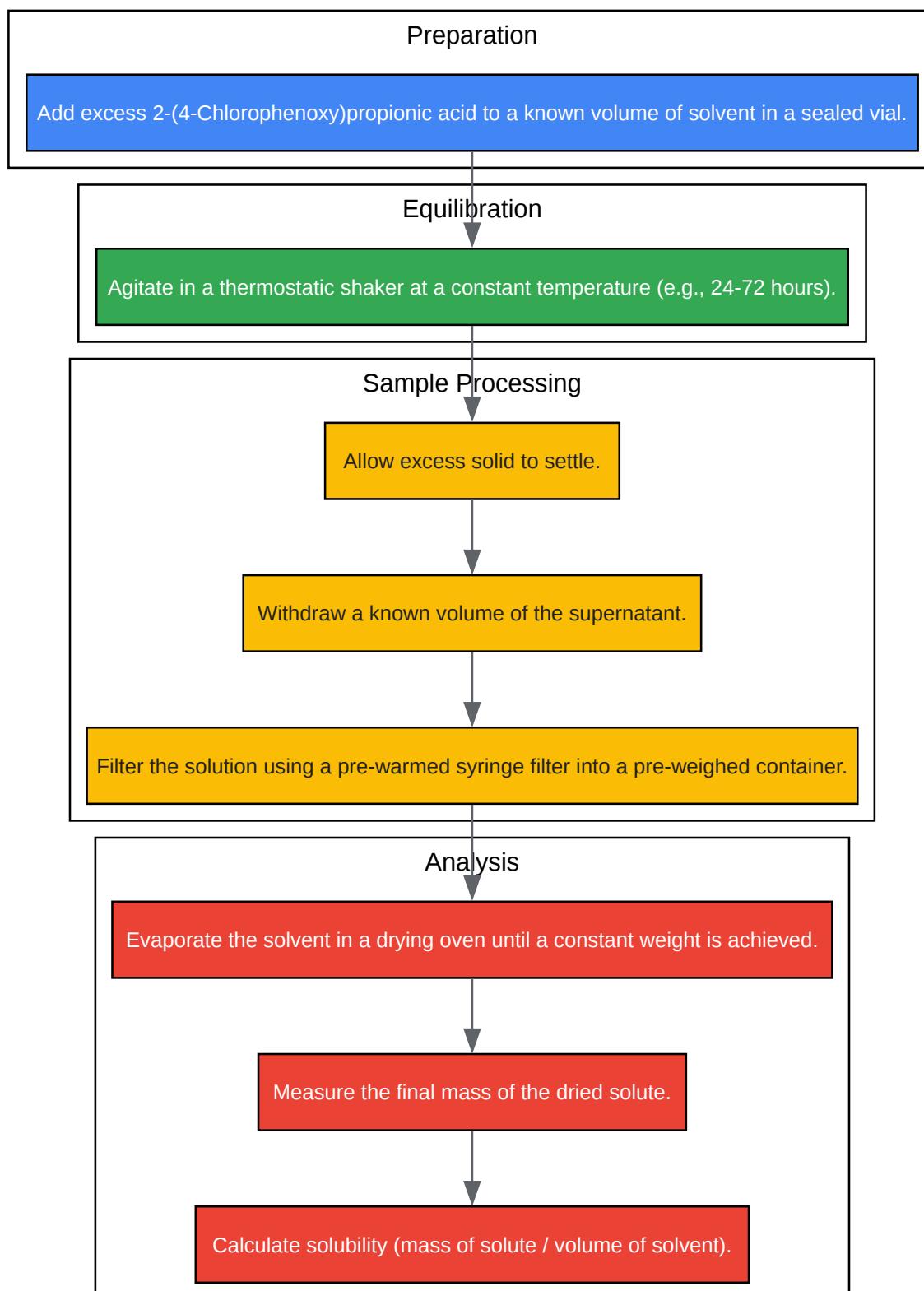
Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol is a standard procedure that can be adapted for determining the solubility of **2-(4-Chlorophenoxy)propionic acid**.

Materials and Equipment:

- **2-(4-Chlorophenoxy)propionic acid** (pure solid)
- Selected solvents (analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance (± 0.1 mg accuracy)
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 μ m PTFE)
- Drying oven
- Pipettes and other standard laboratory glassware

Procedure:


- Sample Preparation: Add an excess amount of solid **2-(4-Chlorophenoxy)propionic acid** to a pre-weighed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
- Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples at a constant speed for a sufficient period to allow

the system to reach equilibrium. The equilibration time should be determined empirically, but a common duration is 24 to 72 hours.

- Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette. To prevent precipitation of the solute, immediately filter the solution using a syringe filter into a pre-weighed container. The filter and syringe should also be pre-warmed to the experimental temperature.
- Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate drying at a lower temperature.
- Mass Determination: Once the solvent has completely evaporated and the weight of the container with the dried solute is constant, record the final mass.
- Calculation: The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of **2-(4-Chlorophenoxy)propionic acid**.

[Click to download full resolution via product page](#)

Caption: Gravimetric method workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-CHLOROPHENOXY) PROPIONIC ACID CAS#: 3307-39-9 [amp.chemicalbook.com]
- 2. (+)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of 2-(4-Chlorophenoxy)propionic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181025#solubility-of-2-4-chlorophenoxy-propionic-acid-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com